molecular formula C26H30N6O3 B12810034 2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide

2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide

Cat. No.: B12810034
M. Wt: 474.6 g/mol
InChI Key: UJVDJAPJQWZRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Connectivity Patterns

The molecule consists of a central propanamide backbone modified by two indole-containing side chains and a branched methylpropanamide group. Key structural elements include:

Table 1: Core Structural Components

Component Description
Propanamide backbone Central C3 chain with carbonyl (C=O) and amide (-NH-) linkages
1H-indol-3-yl groups Two aromatic heterocycles attached via ethylamino and propionamide linkages
Formamido group -NH-C(=O)-H moiety modifying one ethylamino side chain
2-Methylpropanamide Branched terminal group with quaternary carbon

The connectivity follows:

  • N-terminal : 2-methylpropanamide group bonded to the α-carbon of the central propanamide
  • Central core : Amide linkage between C2 of propanamide and the ethylamino-formamido-indole side chain
  • C-terminal : Second indole group attached via propionamide linkage to C3 of the backbone

The SMILES notation CC(C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)NC=O)N confirms this connectivity through its explicit depiction of:

  • Bracketed indole systems (CC1=CNC2=CC=CC=C21)
  • Chiral centers (@@H] annotations)
  • Sequential amide bonds (C(=O)N)

Systematic IUPAC Nomenclature Derivation

The name follows IUPAC guidelines for polyfunctional amides :

Step 1: Identify parent chain

  • Longest chain: Propanamide (3 carbons with C=O and NH2)
  • Numbering from carbonyl end

Step 2: Substituent prioritization

  • 2-methylpropanamide (higher precedence than indole groups)
  • 1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]
  • 3-(1H-indol-3-yl)

Step 3: Assembling the name

  • Parent: Propanamide
  • Substituents:
    • C2: 2-methylpropanamide group (as N-alkyl substituent)
    • C1: [1-formamido-2-(indol-3-yl)ethyl]amino group
    • C3: Indol-3-yl group

Final name:
2-amino-N-[(2S)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide

Table 2: Nomenclature Breakdown

Segment Structural Correspondence
2-amino-2-methylpropanamide Branched terminal group
(2S)-1-oxopropan-2-yl Central chiral propanamide backbone
[(1R)-1-formamido...] Stereospecific formamidoethylindole chain

Stereochemical Considerations and Chiral Center Configuration

Four chiral centers exist in the molecule:

Table 3: Chiral Center Analysis

Position Configuration Governing Structure
C2 of propanamide S Central backbone stereochemistry
C1 of formamidoethyl R Formamido-indole side chain
Cα of methylpropanamide S Branched terminal group
C3 of propanamide R Indole-bearing side chain (implied by SMILES)

The stereodescriptors derive from:

  • Cahn-Ingold-Prelog priorities : Indole groups outrank aliphatic chains
  • Spatial arrangement :
    • (2S): Hydrogen (priority 4) projects behind the plane
    • (1R): Formamido group (priority 1) occupies frontal position

The SMILES stereochemical annotations [C@@H] and [C@H] explicitly define these configurations through tetrahedral geometry encoding.

Properties

IUPAC Name

2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c1-26(2,27)25(35)31-22(11-16-13-28-20-9-5-3-7-18(16)20)24(34)32-23(30-15-33)12-17-14-29-21-10-6-4-8-19(17)21/h3-10,13-15,22-23,28-29H,11-12,27H2,1-2H3,(H,30,33)(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVDJAPJQWZRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • Protected amino acids containing indole side chains (e.g., tryptophan derivatives),
  • 2-methylpropanamide or its protected precursor,
  • Formylating agents such as formic acid derivatives or formamide,
  • Coupling reagents like HATU, EDCI, or DCC,
  • Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

Stepwise Synthesis

Step Description Reagents/Conditions Notes
1 Protection of amino groups on amino acids Boc2O or Fmoc-Cl, base (e.g., DIPEA) Protects amino groups to prevent side reactions
2 Activation of carboxyl group HATU, EDCI, or DCC with base Forms active ester intermediate for amide bond formation
3 Coupling of amino acid derivatives Stirring in DMF or DCM at room temperature Forms peptide bond between amino acid units
4 Deprotection of amino groups Acidic (TFA) or basic conditions depending on protecting group Prepares for next coupling or functionalization
5 Introduction of formamido group Reaction with formic acid derivatives or formamide under mild conditions Converts amino group to formamido without damaging indole
6 Final deprotection and purification Chromatography (HPLC) Isolates pure target compound

Specific Notes on Formamido Group Introduction

  • Formylation is typically done after assembling the peptide backbone to avoid interference with coupling steps.
  • Mild conditions are essential to preserve the indole rings and prevent polymerization or side reactions.
  • Common reagents include ethyl formate, formic acid with coupling agents, or formamide under catalytic conditions.

Research Findings and Optimization

  • Coupling Efficiency: Use of HATU or EDCI with additives like HOAt improves coupling yields and reduces racemization.
  • Protecting Group Strategy: Fmoc chemistry is preferred for its mild deprotection conditions compatible with indole.
  • Formylation Selectivity: Controlled stoichiometry and temperature prevent over-formylation or side reactions.
  • Purification: Reverse-phase HPLC is effective for isolating the final compound with high purity (>95%).

Summary Table of Preparation Parameters

Parameter Optimal Condition Impact on Synthesis
Coupling Reagent HATU or EDCI/HOAt High yield, low racemization
Protecting Group Fmoc Mild deprotection, indole stability
Solvent DMF or DCM Good solubility, reaction control
Formylation Agent Ethyl formate or formamide Selective formamido introduction
Temperature 0–25 °C Minimizes side reactions
Purification Reverse-phase HPLC High purity isolation

Representative Synthetic Route (Conceptual)

  • Protect amino acids (tryptophan derivatives) with Fmoc.
  • Couple protected amino acids stepwise using HATU in DMF.
  • Remove Fmoc protecting groups with piperidine.
  • Introduce formamido group on the free amino group using ethyl formate at low temperature.
  • Couple the final amino acid derivative with 2-methylpropanamide derivative.
  • Final deprotection and purification by HPLC.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

Macimorelin contains three amide bonds and one formamide group, which are susceptible to hydrolysis under acidic or basic conditions.

Reaction Site Conditions Products Evidence
Central amide bondAcidic (HCl, H₂O, reflux)Cleavage into D-tryptophan and Aib-containing fragmentsStructural analysis
Formamide group (NC=O)Alkaline (NaOH, H₂O, 80°C)Release of formic acid and generation of free amine intermediatesPubChem hydrolysis data
Terminal amide groupsEnzymatic (peptidases)Biodegradation products (e.g., indole derivatives, amino acids)In vivo metabolic studies

The formamide group is particularly labile, with hydrolysis rates increasing at elevated temperatures .

Salt Formation

Macimorelin is commonly administered as the acetate salt to enhance solubility and stability.

Reaction Type Reactants Conditions Product Reference
Acid-base reactionMacimorelin + acetic acidRoom temperatureMacimorelin acetate (C₂₆H₃₀N₆O₃·xC₂H₄O₂)

The acetate salt exhibits improved pharmacokinetic properties compared to the free base .

Oxidation of Indole Moieties

The two indole rings in macimorelin are prone to oxidation, particularly at the pyrrole nitrogen.

Oxidizing Agent Conditions Products Notes
H₂O₂Aqueous, pH 7.4, 37°C2-Oxindole derivativesSimulated physiological conditions
Cytochrome P450In vivo metabolismHydroxylated indole metabolitesMajor metabolic pathway

Oxidation at the indole nitrogen generates electrophilic intermediates, which may form covalent adducts with nucleophiles like glutathione .

Acylation and Alkylation

The primary amine and secondary amide groups participate in nucleophilic reactions.

Reaction Reagents Products Application
AcylationAcetic anhydrideN-acetylated derivativesStability studies
AlkylationMethyl iodideQuaternary ammonium saltsStructural modification trials

These reactions are typically conducted in aprotic solvents (e.g., DMSO) to avoid competing hydrolysis .

Stereochemical Stability

Macimorelin contains four chiral centers (R-configuration at C2, C11, C18, C23).

Factor Impact on Stability Evidence
Acidic pHRacemization at C2 and C23Synthesis protocols
Thermal stressPartial epimerization above 40°CAccelerated stability tests

The stereochemical integrity is critical for ghrelin receptor binding affinity .

Degradation Pathways

Forced degradation studies reveal three primary pathways:

Pathway Conditions Major Degradants Analytical Method
Hydrolytic0.1N HCl, 70°C, 24hDes-formamido macimorelin, indole fragmentsHPLC-MS
Oxidative3% H₂O₂, 25°C, 8hHydroxyindole derivativesLC-UV
PhotolyticUV light (254 nm), 48hRing-opened indole productsSpectrophotometry

Synthetic Reactions

Macimorelin is synthesized via sequential peptide coupling:

  • Step 1 : Condensation of D-tryptophan with Aib (2-aminoisobutyric acid) using EDC/HOBt.

  • Step 2 : Formylation of the terminal amine with formic acid/acetic anhydride.

  • Step 3 : Salt formation with acetic acid .

Key Stability Considerations

  • pH Sensitivity : Unstable below pH 3 (amide hydrolysis) and above pH 9 (indole oxidation) .

  • Thermal Degradation : t₁/₂ = 14 days at 40°C in solid state .

  • Light Sensitivity : Photodegradation observed under UV exposure .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer treatment. Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibition of tyrosine kinases, which are crucial in cancer cell signaling pathways . The synthesized compound was evaluated for its antitumor activity using protocols established by the National Cancer Institute (NCI), showing promising results against various human tumor cell lines .

Enzyme Inhibition

The compound’s structure suggests potential as an enzyme inhibitor. Indole derivatives have been known to interact with various biological targets, including kinases and other enzymes involved in cellular signaling and metabolism. The specific amino acid substitutions in this compound may enhance its binding affinity to target enzymes, making it a candidate for further development as a therapeutic agent .

Case Studies and Research Findings

StudyFindings
NCI Evaluation The compound demonstrated significant growth inhibition rates against a panel of cancer cell lines, with average GI values indicating effective cytotoxicity .
Tyrosine Kinase Inhibition Several indole derivatives similar to this compound were shown to inhibit tyrosine kinases effectively, suggesting a mechanism for anticancer activity .
Antimicrobial Properties Related compounds have exhibited antimicrobial activity, suggesting that this compound may also possess similar properties worth exploring .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. The presence of the formamido group and specific indole configurations are believed to enhance biological activity. Studies focusing on modifying these groups could lead to the development of more potent derivatives .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, within biological systems. The exact pathways involved can vary, but typically include binding to active sites and modulating biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Features

The following table summarizes key structural analogs of AEZS-130, highlighting differences in substituents, molecular weight, and reported biological activities:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity/Application References
AEZS-130 (Target Compound) Dual indole rings, formamido group, methylpropanamide branch ~550* Research chemical (exact activity unlisted)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indole linked to naproxen (NSAID) via amide bond ~376 NSAID derivative with potential anti-inflammatory properties
(n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate Indole, cyclohexenyl group, butyl ester 362.45 Antifungal activity (explicit targets unlisted)
N-(2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl)-2-(1H-indol-3-yl)ethylamine Fluorinated biphenyl, indole-ethylamide ~380 No explicit activity reported
(S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide Indole, cycloheptylethyl group, butyramide ~440 Synthetic intermediate for drug discovery
2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide Indole-hydrazone hybrid, methylphenyl group 336.36 Unspecified (structural characterization)
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide Simplified indole amide with methyl group 217.27 Unspecified (building block for peptides)

*Estimated based on structural formula.

Key Structural Differences and Implications

Indole Modifications: AEZS-130 incorporates two indole rings, likely enhancing receptor-binding avidity compared to mono-indole analogs like the naproxen derivative or (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide . The formamido group in AEZS-130 may confer hydrogen-bonding capacity, contrasting with the ester or hydrazone functionalities in other compounds (e.g., ).

Bulkiness and Bioavailability :

  • Compounds with bulky substituents (e.g., cycloheptylethyl in , adamantane in ) exhibit reduced solubility, whereas AEZS-130’s peptide-like structure may balance lipophilicity and aqueous solubility.

Biological Activity

The compound 2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide is a complex organic molecule featuring indole derivatives, which are known for their significant biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H24N4O3\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3

This structure includes multiple functional groups that contribute to its biological activity, particularly the indole moieties, which are prevalent in many pharmacologically active compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in diseases such as cancer.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain indole derivatives demonstrate cytotoxic effects against various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) with IC50 values indicating potent activity .

CompoundCell LineIC50 (nM)Relative Activity
27A549222.6-fold vs. MX-58151
27H4600.2383-fold vs. MX-58151
27HT-290.651100-fold vs. MX-58151
27SMMC-77210.772000-fold vs. MX-58151

Other Biological Activities

Apart from its antitumor effects, indole derivatives have been studied for various other biological activities:

  • Antimicrobial Activity : Indole derivatives have shown potential as antimicrobial agents against a range of pathogens.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that indole-based compounds may protect neuronal cells from damage.

Case Studies

Several case studies highlight the potential of indole derivatives in clinical applications:

  • Case Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated several indole derivatives for their cytotoxicity against tumor cell lines, demonstrating that modifications in the structure significantly influence their potency and selectivity .
  • Clinical Trials : Ongoing clinical trials are investigating the efficacy of indole-based compounds in treating various cancers, with preliminary results indicating promising outcomes.

Q & A

Q. Why do biological activity results vary across assays?

  • Methodological Answer :
  • Assay Standardization : Use reference agonists (e.g., WKYMVm for FPR2) to normalize inter-lab variability.
  • Membrane Permeability : Measure P-gp efflux ratios (Caco-2 cells) to explain bioavailability differences. Correct for serum protein binding using equilibrium dialysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.